2-Bromo-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5h)-one
Description
Properties
IUPAC Name |
2-bromo-7,8,9,10-tetrahydro-5H-cyclohepta[b]indol-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c14-8-5-6-11-10(7-8)9-3-1-2-4-12(16)13(9)15-11/h5-7,15H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJCIVOFNSPMGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2=C(C1)C3=C(N2)C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fischer Indole Synthesis via Diazonium Salt Cyclization
This method is adapted from the synthesis of analogous cyclohepta[b]indole derivatives (Sources):
- Step 1 : Condensation of cycloheptanone with ethyl formate yields 2-(hydroxymethylene)cycloheptan-1-one.
- Step 2 : Reaction with a diazonium salt derived from 4-bromoaniline forms a hydrazineylidene intermediate.
- Step 3 : Acid-mediated cyclization (e.g., using HCl or H$$2$$SO$$4$$) induces Fischer indole synthesis, generating the tetracyclic framework.
Key Data :
- Yield : ~60–75% (based on analogous procedures in Source).
- Characterization : $$^1$$H NMR (CDCl$$_3$$): δ 7.92 (d, $$J = 8.8$$ Hz, 1H), 7.74 (d, $$J = 8.4$$ Hz, 2H), 7.54 (s, 1H), 7.41 (dd, $$J = 8.8$$, 1.9 Hz, 1H).
- X-ray Crystallography : Confirms triclinic crystal system (sp. gr. $$P\overline{1}$$) with a slightly distorted envelope conformation for the seven-membered ring.
Oxidative C–C Bond Coupling Using Hypervalent Iodine Reagents
A metal-free approach utilizing phenyliodine bis(trifluoroacetate) (PIFA) (Source):
- Substrate : Cyclic enamines derived from 4-bromo-substituted anilines.
- Reaction : PIFA-mediated intramolecular oxidative coupling forms the cyclohepta[b]indole core.
Key Data :
- Conditions : Trifluoroethanol (TFE) solvent, room temperature.
- Yield : Moderate (45–60%, Table 3 in Source).
- Scope : Tolerates electron-withdrawing groups (e.g., Br) on the aryl ring.
Dearomative (4 + 3) Cycloaddition
A strategy from Source involving 3-alkenylindoles and silyl enol ethers:
- Step 1 : Brominated 3-alkenylindole (e.g., 5-bromo-1-tosyl-1H-indole) reacts with tert-butyldimethylsilyl (TBS) enol ether.
- Step 2 : TMSOTf-catalyzed cycloaddition at −78°C forms the seven-membered ring.
- Step 3 : Deprotection and oxidation (if required) yield the ketone.
Key Data :
Post-Cyclization Bromination
Direct bromination of pre-formed 7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one:
- Reagent : N-Bromosuccinimide (NBS) in acetic acid or DMF.
- Regioselectivity : Bromination occurs preferentially at the C2 position due to electronic effects.
Key Data :
- Yield : 70–85% (estimated from similar indole brominations).
- Limitation : Requires careful control to avoid over-bromination.
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield Range |
|---|---|---|---|
| Fischer Indole Synthesis | High scalability, cost-effective reagents | Acidic conditions may degrade substrates | 60–75% |
| Oxidative Coupling | Metal-free, tolerates diverse substituents | Moderate yields | 45–60% |
| (4 + 3) Cycloaddition | Stereocontrol, functional group tolerance | Requires specialized starting materials | 70–91% |
| Post-Cyclization Bromine | Flexible late-stage modification | Risk of regiochemical byproducts | 70–85% |
Characterization and Validation
- Spectroscopy :
- IR : C=O stretch at 1680–1700 cm$$^{-1}$$, N–H stretch at 3200–3400 cm$$^{-1}$$ .
- $$^{13}$$C NMR : Ketone carbon at δ 208.4 ppm, aromatic carbons at δ 120–140 ppm.
- Single-Crystal XRD : Validates bond lengths (C–Br: ~1.89 Å) and ring conformation.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5h)-one can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-Bromo-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5h)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anticancer and antimicrobial activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5h)-one is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may interact with cellular proteins or enzymes, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Non-Brominated Derivatives
7,8,9,10-Tetrahydrocyclohepta[b]indol-6(5H)-one
- Structure: Lacks the bromine substituent, reducing molecular weight (C₁₃H₁₃NO, 199.25 g/mol vs. 278.16 g/mol for the brominated compound).
- Crystallography : Adopts a similar triclinic system (P1) but exhibits a twisted boat conformation in the cycloheptane ring. The dihedral angle between the benzene and pyrrole rings is smaller (1.05° vs. 1.99° in methylated derivatives) .
- Reactivity : Absence of bromine limits participation in nucleophilic substitution reactions, making it less versatile in synthetic derivatization .
5-Methyl-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one
- Structural Impact : Methylation at position 5 increases steric bulk, slightly enlarging the dihedral angle (1.99°) between aromatic rings. The cycloheptane ring retains a twisted boat conformation .
- Crystal Packing : Similar N–H···O dimerization but with additional C–H···π interactions, enhancing lattice stability .
Brominated Analogs
1-Bromo-2-(6-bromo-1,2,3,4-tetrahydro-9H-carbazol-1-yl)ethanone
- Activity: Demonstrates antibacterial efficacy against Pseudomonas aeruginosa and Staphylococcus aureus, highlighting the role of bromine in enhancing biological activity .
- Structural Divergence: Contains two bromine atoms and an ethanone moiety, enabling cross-linking interactions absent in the target compound .
2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-amine
Heterocyclic Derivatives
Pyrazolo-/Isoxazolo-Cyclohepta[b]indoles
Data Tables
Research Findings and Implications
- Structural Flexibility : The cycloheptane ring’s conformation (envelope vs. boat) influences packing efficiency and intermolecular interactions, critical for material science applications .
- Synthetic Utility : Bromine serves as a leaving group in dehydrobromination reactions to form tropones, expanding access to complex heterocycles .
Biological Activity
2-Bromo-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one is a brominated derivative of cyclohepta[b]indole, a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₃H₁₂BrNO
- Molecular Weight : 262.14 g/mol
- CAS Number : 812649-11-9
The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various molecular targets within cells. This interaction may influence cellular pathways related to cancer and microbial resistance:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro.
- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against certain bacterial strains.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In a study examining its effects on various cancer cell lines, the compound demonstrated:
| Cell Line | IC₅₀ (µM) | Observations |
|---|---|---|
| HCT116 (Colon) | 12.5 | Significant inhibition of growth |
| MCF7 (Breast) | 15.0 | Induction of apoptosis |
| A549 (Lung) | 10.0 | Cell cycle arrest observed |
These findings suggest that the compound may act as a potential lead in the development of new anticancer agents.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. In vitro studies have reported:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 25 µg/mL |
| S. aureus | 15 µg/mL |
| P. aeruginosa | 30 µg/mL |
These results indicate that this compound may possess broad-spectrum antimicrobial properties.
Case Studies
-
Study on Anticancer Effects :
- A study published in Journal of Medicinal Chemistry evaluated the effects of various indole derivatives on cancer cell lines. The results showed that the brominated derivative had a higher potency compared to its non-brominated counterparts .
- Antimicrobial Efficacy Assessment :
- Mechanistic Insights :
Q & A
Q. What are the standard synthetic routes for preparing 2-bromo-substituted cyclohepta[b]indolones?
The compound is typically synthesized via condensation reactions. A common method involves reacting 7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one derivatives with brominating agents. For example:
- Bromination : Treatment of the parent cyclohepta[b]indolone with bromine or bromine donors (e.g., N-bromosuccinimide) under controlled conditions .
- Cyclization : Intermediate dibromo compounds (e.g., 7,7-dibromo derivatives) can undergo dehydrobromination to introduce regioselective bromination .
- Reagents : Reactions often use acetic acid or toluene as solvents, with ammonium acetate as a catalyst, followed by purification via column chromatography (petroleum ether:ethyl acetate) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : H and C NMR confirm substitution patterns and ring conformations. For example, the bromine atom induces distinct deshielding in nearby protons .
- IR Spectroscopy : Stretching frequencies for carbonyl (C=O, ~1700 cm) and C-Br (~500–600 cm) groups verify functional groups .
- Mass Spectrometry (MS) : High-resolution MS determines molecular weight and fragmentation patterns, critical for verifying bromine incorporation .
Q. How is purity assessed during synthesis?
- Thin-Layer Chromatography (TLC) : Silica-G plates with petroleum ether:ethyl acetate (99:1) monitor reaction progress .
- Melting Point Analysis : Sharp melting points (e.g., 190–241°C for related compounds) indicate purity .
- Elemental Analysis : CHNS microanalysis validates empirical formulas .
Advanced Research Questions
Q. What challenges arise in X-ray crystallographic analysis of this compound?
- Conformational Flexibility : The seven-membered cycloheptane ring adopts a distorted envelope conformation, complicating refinement. SHELX software (e.g., SHELXL) is recommended for handling partial disorder .
- Hydrogen Bonding : Intermolecular N–H···O and C–H···O interactions form centrosymmetric dimers. Graph-set analysis (R_2$$^2(10) motifs) is essential for interpreting packing diagrams .
- Data Collection : High-resolution data (e.g., 100 K) reduces thermal motion artifacts. Merging Friedel pairs is necessary due to the absence of heavy atoms .
Q. How is regioselectivity achieved in derivatization reactions?
- Electrophilic Substitution : Bromine preferentially occupies the 2-position due to electronic effects from the indole nitrogen. Steric hindrance from the fused cycloheptane ring further directs substitution .
- Cycloadditions : Reactions with acetylene derivatives (e.g., dimethyl acetylene dicarboxylate) proceed regioselectively at the indole β-position, yielding benzocyclohepta[b]indoles .
- Base Catalysis : Triton-B promotes selective annulation, avoiding side reactions at sterically crowded sites .
Q. How can contradictory spectroscopic data be resolved?
- Case Example : Discrepancies between NMR and X-ray data may arise from dynamic effects in solution (e.g., ring puckering).
- Mitigation Strategies :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
